molecular formula C11H18N2O B012760 2-Furan-2-yl-2-piperidin-1-yl-ethylamine CAS No. 110358-80-0

2-Furan-2-yl-2-piperidin-1-yl-ethylamine

Cat. No.: B012760
CAS No.: 110358-80-0
M. Wt: 194.27 g/mol
InChI Key: PZAFITNXUAYSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine is an organic compound that features a furan ring and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: This can be synthesized via hydrogenation of pyridine or through other cyclization reactions.

    Coupling of the Rings: The furan and piperidine rings can be coupled through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The piperidine ring can be reduced to form piperidines with different degrees of saturation.

    Substitution: Both the furan and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated piperidines.

    Substitution: Various substituted furans and piperidines.

Scientific Research Applications

2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for biological receptors.

    Medicine: As a potential drug candidate for various diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with furan and piperidine rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of both a furan and a piperidine ring in 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(furan-2-yl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAFITNXUAYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391595
Record name 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110358-80-0
Record name 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.